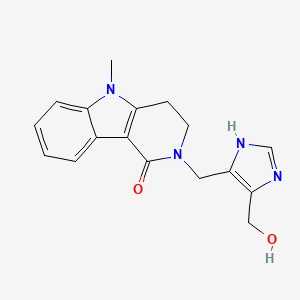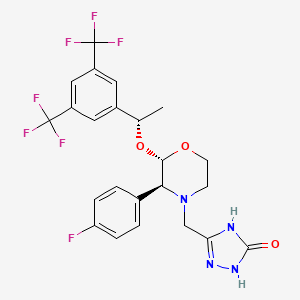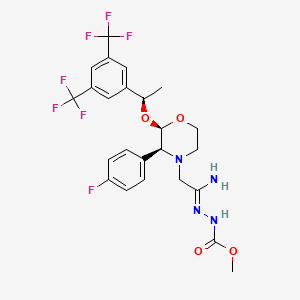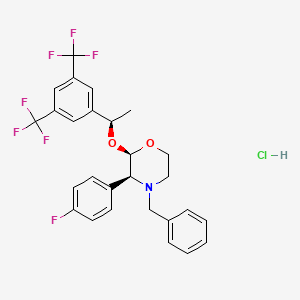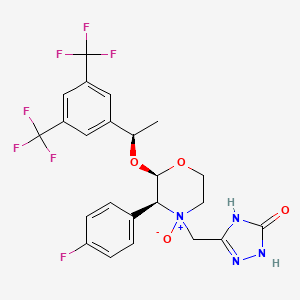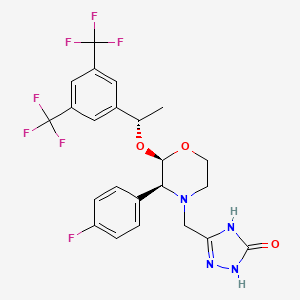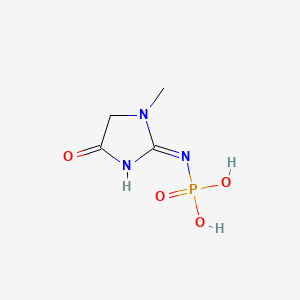
磷酸肌酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
磷酸肌酸酐,也称为磷酸肌酸,是肌酸的磷酸化形式。它是一种天然存在的化合物,主要存在于脊椎动物的骨骼肌中。 磷酸肌酸酐在从腺苷二磷酸 (ADP) 快速再生三磷酸腺苷 (ATP) 中起着至关重要的作用,这对肌肉收缩和其他高能细胞过程至关重要 .
科学研究应用
磷酸肌酸酐有几种科学研究应用,包括:
化学: 用作研究磷酸化和能量转移过程的模型化合物。
生物学: 研究其在肌肉能量学和细胞能量稳态中的作用。
医学: 探索其在心力衰竭、急性心肌缺血和脑缺血等疾病中的潜在治疗应用。 .
工业: 用于生产旨在增强肌肉表现和恢复的补充剂.
作用机制
磷酸肌酸酐的主要作用是通过其从 ADP 再生 ATP 的能力发挥作用。该过程由肌酸激酶催化。磷酸肌酸酐将其磷酸基团捐赠给 ADP,形成 ATP 和肌酸。 这种 ATP 的快速再生对于维持肌肉和大脑等高能量需求组织的能量稳态至关重要 .
生化分析
Biochemical Properties
Fosfocreatinine is primarily involved in the maintenance and recycling of ATP for muscular activity, such as contractions. It interacts with the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from fosfocreatinine to adenosine diphosphate (ADP), forming ATP . This interaction is essential for providing a rapid source of energy in tissues with high, fluctuating energy demands, such as muscles and the brain .
Cellular Effects
Fosfocreatinine has significant effects on various cell types and cellular processes. In muscle cells, it acts as an energy buffer, ensuring a steady supply of ATP during periods of high energy demand . It also influences cell signaling pathways, gene expression, and cellular metabolism by maintaining ATP levels, which are critical for numerous cellular functions .
Molecular Mechanism
At the molecular level, fosfocreatinine exerts its effects by donating its phosphate group to ADP, thereby regenerating ATP . This process is facilitated by the enzyme creatine kinase, which is highly active in tissues with high energy demands. Fosfocreatinine also interacts with other biomolecules involved in energy metabolism, ensuring efficient energy transfer and utilization within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fosfocreatinine can change over time. It is relatively stable under physiological conditions but can degrade into creatinine, which is then excreted in the urine . Long-term studies have shown that fosfocreatinine can maintain cellular function by ensuring a continuous supply of ATP, although its stability and degradation rates can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of fosfocreatinine vary with different dosages in animal models. At optimal doses, it enhances muscle performance and energy metabolism. At high doses, it can lead to toxic effects, including renal dysfunction due to the accumulation of creatinine . Threshold effects have been observed, where low doses improve cellular function, while excessively high doses can be detrimental .
Metabolic Pathways
Fosfocreatinine is involved in the creatine phosphate pathway, where it donates a phosphate group to ADP to form ATP . This pathway is crucial for maintaining energy homeostasis in cells with high energy demands. The enzyme creatine kinase plays a central role in this pathway, facilitating the transfer of phosphate groups and ensuring efficient energy production .
Transport and Distribution
Fosfocreatinine is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in tissues with high energy demands, such as skeletal muscle, myocardium, and the brain. The distribution of fosfocreatinine is regulated by its interaction with creatine kinase and other transport proteins that facilitate its uptake and utilization .
Subcellular Localization
Fosfocreatinine is predominantly localized in the cytoplasm of cells, where it interacts with creatine kinase to regenerate ATP . It may also be found in other subcellular compartments, such as mitochondria, where it contributes to energy production and storage . The subcellular localization of fosfocreatinine is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
准备方法
合成路线和反应条件
磷酸肌酸酐可以通过肌酸的磷酸化合成。 一种方法是在强碱性介质中使用氧氯化磷对肌酸进行磷酸化 . 另一种方法使用肌酸作为起始原料,通过分子内脱水和环化形成肌酸,然后进行磷酸化 .
工业生产方法
磷酸肌酸酐的工业生产通常以肌酸为起始原料。该工艺包括使肌酸与含有 2-5 个碳原子的原始饱和脂肪酸反应。 这种方法对环境友好,不会产生偶联产物或大量废物 .
化学反应分析
反应类型
磷酸肌酸酐会发生各种化学反应,包括:
氧化: 磷酸肌酸酐可以被氧化生成肌酸。
磷酸化: 它可以将其磷酸基团捐赠给 ADP 以再生 ATP。
水解: 磷酸肌酸酐可以被水解成肌酸和无机磷酸盐.
常用试剂和条件
氧化: 需要过氧化氢等氧化剂。
磷酸化: 由肌酸激酶催化。
水解: 在水存在的情况下,在生理条件下发生.
形成的主要产物
氧化: 肌酸。
磷酸化: ATP 和肌酸。
水解: 肌酸和无机磷酸盐.
相似化合物的比较
类似化合物
肌酸: 磷酸肌酸酐的前体,参与相同的能量再生途径。
磷酸肌酸: 肌酸的另一种磷酸化形式,其功能与磷酸肌酸酐相似。
三磷酸腺苷 (ATP): 细胞中主要的能量载体,由磷酸肌酸酐再生
独特性
磷酸肌酸酐在其快速再生 ATP 的能力方面是独一无二的,使其成为细胞能量缓冲系统的重要组成部分。 它在维持能量稳态以及其在各种病理状况中的潜在治疗应用突出了其在生物学和医学研究中的重要性 .
属性
CAS 编号 |
5786-71-0 |
|---|---|
分子式 |
C4H8N3O4P |
分子量 |
193.10 g/mol |
IUPAC 名称 |
[(1-methyl-4-oxoimidazolidin-2-ylidene)amino]phosphonic acid |
InChI |
InChI=1S/C4H8N3O4P/c1-7-2-3(8)5-4(7)6-12(9,10)11/h2H2,1H3,(H3,5,6,8,9,10,11) |
InChI 键 |
HIPLEPXPNLWKCQ-UHFFFAOYSA-N |
手性 SMILES |
CN\1CC(=O)N/C1=N\P(=O)(O)O |
SMILES |
CN1CC(=O)NC1=NP(=O)(O)O |
规范 SMILES |
CN1CC(=O)NC1=NP(=O)(O)O |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
19604-05-8 (di-hydrochloride salt) |
同义词 |
Phosphatecreatinine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



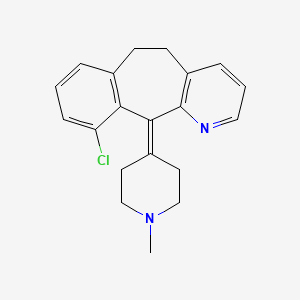
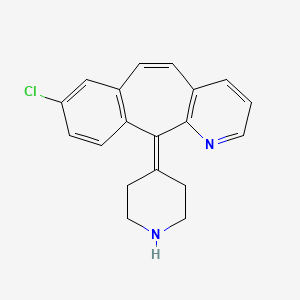
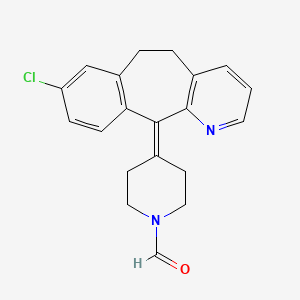
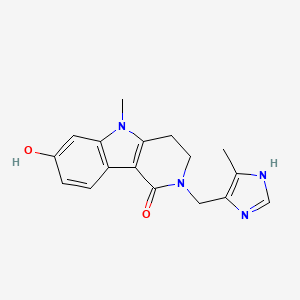
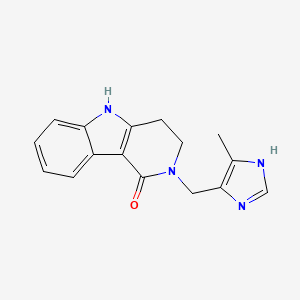
![(3S,6S)-6-[2-[[(2S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B601764.png)
